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This technical guide provides an in-depth exploration of the foundational principles of DNA-
Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT), a powerful super-
resolution fluorescence microscopy technique. DNA-PAINT overcomes some of the limitations
of other single-molecule localization microscopy (SMLM) methods by utilizing the transient
binding of fluorescently labeled DNA oligonucleotides to their complementary target strands,
enabling high-precision molecular imaging.[1][2][3] This guide will delve into the core concepts,
experimental protocols, quantitative aspects, and data analysis workflows that underpin this
versatile technology.

Core Principles of DNA-PAINT

DNA-PAINT achieves super-resolution imaging by harnessing the programmable and transient
nature of DNA hybridization.[1][4] The fundamental principle revolves around two key
components: a "docking"” strand and an "imager" strand. The docking strand, a short, single-
stranded DNA oligonucleotide, is attached to the molecule of interest within a sample, typically
via an antibody or other labeling agent.[2][5] The imager strand is a complementary,
fluorescently labeled oligonucleotide that is freely diffusing in the imaging buffer.[2]

The "blinking" effect necessary for SMLM is generated by the continuous, stochastic binding
and unbinding of imager strands to the docking strands.[2][4] When an imager strand binds to a
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docking strand, its brief immobilization allows for the detection and localization of its fluorescent
signal. Upon unbinding, the signal disappears. This transient binding creates the "blinking" that
allows for the precise localization of individual molecules over time. By accumulating thousands
of these localization events, a super-resolved image is reconstructed with a resolution that can
surpass the diffraction limit of light, often achieving spatial resolutions of 10-30 nm.[2] A key
advantage of DNA-PAINT is that the blinking kinetics are decoupled from the photophysics of
the fluorophore, which mitigates the issue of photobleaching that can limit other techniques.[6]
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Core Principle of DNA-PAINT.

Quantitative Data in DNA-PAINT

The performance of a DNA-PAINT experiment is influenced by several factors, including the
choice of fluorophore, buffer conditions, and DNA sequence design. The following tables
summarize key quantitative parameters for various dyes commonly used in DNA-PAINT, as
well as typical kinetic parameters.

Table 1: Performance of Common Dyes in DNA-PAINT
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Molar Localizati
L L L Photons
Excitatio Emission Quantum Extinctio on
Dye . .. per
n (nm) (nm) Yield n (x103 Precision
100ms
M-*cm~*)  (nm)
2,073
Atto488 500 520 0.80 90 74+0.3
249
Alexa Fluor 2,500 =
499 520 0.92 73 6.3+0.2
488 300
3,500 +
Cy3B 558 572 0.67 130 51+0.2
400
3,000 =
Atto565 563 592 0.80 120 55+0.3
350
1,500 +
Atto655 663 682 0.30 125 82+04 200

Data adapted from systematic dye evaluations on DNA origami structures.[7]

Table 2: Typical Kinetic and Imaging Parameters
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Parameter

Typical Value/Range

Significance

Imager Strand Concentration

0.1-10nM

Affects the frequency of
binding events ("blinking" rate).
Higher concentrations lead to
faster imaging but can

increase background.

Docking-Imager Strand Length

7 - 10 nucleotides

Determines the binding affinity
and duration. Shorter strands

have faster kinetics.

The time the imager strand

remains bound. Longer binding

Binding Duration (t_on) 100 - 1000 ms times can yield more photons
per event, improving
localization precision.

The time until the next imager
] o strand binds. This is inversely
Time Between Bindings (1_off) 1-10s

proportional to the imager

concentration.

Typical Number of Frames

10,000 - 100,000

A large number of frames are
required to accumulate enough
localization events for a high-

quality image.

Laser Power

0.1 - 2 kW/cm?2

Sufficient power is needed to
excite the fluorophore without
causing excessive

photobleaching or background.

Experimental Protocols

This section outlines a generalized protocol for performing a DNA-PAINT experiment on fixed

cells.

Reagent Preparation
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» Docking Strand-Antibody Conjugation:
o Obtain a primary or secondary antibody of interest.

o Use a commercially available oligonucleotide conjugation kit to covalently link the amine-
or thiol-modified docking strand DNA to the antibody.

o Purify the conjugate using size exclusion chromatography to remove unconjugated DNA
and antibodies.

e Imager Strand Preparation:

o Synthesize or purchase a high-purity, fluorophore-labeled imager strand complementary to
the docking strand.

o Resuspend the imager strand in a suitable buffer (e.g., TE buffer) to a stock concentration
of 100 puM.

e Imaging Buffer:
o Prepare a base buffer, typically PBS or a similar physiological buffer.
o Add components to reduce non-specific binding and improve fluorophore stability, such as:
= 500 mM Nacl (to facilitate DNA hybridization)
» 1x Trolox (as a triplet-state quencher to reduce blinking and photobleaching)

= An oxygen scavenging system (e.g., glucose oxidase and catalase with glucose) is
recommended for some dyes.

Sample Preparation and Staining

e Cell Culture and Fixation:
o Culture cells on high-precision glass coverslips.

o Fix the cells using a standard protocol, for example, with 4% paraformaldehyde in PBS for
10 minutes.
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o Quench the fixation with a suitable agent like 200 mM NHa4Cl or glycine.

o Permeabilize the cells with a detergent such as 0.1% Triton X-100 if targeting intracellular
proteins.

e Blocking:

o Block the sample with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour to
minimize non-specific antibody binding.

e Antibody Staining:

o

Incubate the sample with the primary antibody diluted in blocking buffer for 1 hour at room
temperature or overnight at 4°C.

(¢]

Wash the sample three times with PBS.

[¢]

Incubate with the docking strand-conjugated secondary antibody diluted in blocking buffer
for 1 hour at room temperature.

[¢]

Wash the sample thoroughly with PBS (at least five times) to remove unbound antibodies.
Image Acquisition
e Microscope Setup:

o Use a total internal reflection fluorescence (TIRF) microscope for imaging samples close
to the coverslip, as it minimizes background fluorescence from unbound imagers in
solution.[6] For deeper imaging, a highly inclined and laminated optical sheet (HILO) or
other methods to reduce background may be necessary.

o Ensure the microscope is equipped with the appropriate laser line for the chosen
fluorophore and a sensitive EMCCD or sCMOS camera.

e Imaging:

o Mount the coverslip in a suitable imaging chamber.
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o Add the imaging buffer containing the diluted imager strand (typically 0.1-10 nM).

o Set the camera to acquire a time series of images (e.g., 10,000-100,000 frames) with a
typical exposure time of 50-200 ms.

o Adjust the laser power to achieve a good signal-to-noise ratio for the binding events.

Data Analysis Workflow

The raw data from a DNA-PAINT experiment is a time-series movie of blinking fluorescent
spots. A computational workflow is required to reconstruct the super-resolved image.

Raw Image Stack (Time Series)

Identify & fit spots in each frame

Single-Molecule Localization
(e.g., Gaussian fitting)

Correct for sample drift

Drift Correction

Render localizations into a super-resolved image

Image Reconstruction

Analyze molecular distributions

Post-Processing & Quantitative Analysis
(e.g., gPAINT, clustering)
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DNA-PAINT Data Analysis Workflow.
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e Single-Molecule Localization: Each frame of the image stack is analyzed to identify and
localize the center of the fluorescent spots with sub-pixel accuracy, typically by fitting a 2D
Gaussian function to the point spread function (PSF) of each spot.

« Drift Correction: Mechanical and thermal drift of the sample stage over the long acquisition
times is corrected. This is often done using fiducial markers (like gold nanoparticles) or by
cross-correlation of the localization data from different time points.

e Image Reconstruction: The list of localized coordinates is used to render the final super-
resolved image. Each localization is typically represented as a Gaussian spot with a
standard deviation corresponding to the localization precision.

o Post-Processing and Quantitative Analysis: Further analysis can be performed on the
localization data. For instance, qPAINT (quantitative DNA-PAINT) analysis of the binding
kinetics (t_on and t_off) can provide information about the number of molecules at a given
location.

Advanced DNA-PAINT Techniques: Exchange-PAINT

A significant advantage of DNA-PAINT is its high multiplexing capability. Exchange-PAINT
allows for the sequential imaging of multiple targets using the same fluorophore.[5] This is
achieved by labeling different targets with unique, orthogonal docking strands. After imaging
the first target, the corresponding imager strands are washed out, and a new set of imager
strands for the next target is introduced. This process can be repeated for many targets,
enabling highly multiplexed imaging.
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Exchange-PAINT Workflow for Multiplexed Imaging.
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Conclusion

DNA-PAINT has emerged as a robust and versatile super-resolution microscopy technique with
significant potential for researchers in cell biology and drug development. Its reliance on the
predictable and programmable nature of DNA hybridization provides a high degree of control
over the imaging process, enabling high-resolution, quantitative, and highly multiplexed
imaging of cellular structures. By understanding the foundational principles and optimizing
experimental parameters, researchers can leverage DNA-PAINT to gain unprecedented
insights into the nanoscale organization and dynamics of biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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